Apatinib

Übersicht

Beschreibung

YN-968D1, auch bekannt als Apatinibmesilat, ist ein neuartiger und selektiver Inhibitor der Tyrosinkinase des vaskulären endothelialen Wachstumsfaktors (VEGF)-Rezeptors 2. Diese Verbindung hat sowohl in vitro als auch in vivo eine potente Aktivität gezeigt, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht. Sie wird hauptsächlich eingesetzt, um die Angiogenese, den Prozess der Neubildung von Blutgefäßen aus bestehenden Gefäßen, zu hemmen, die für das Tumorwachstum und die Metastasierung entscheidend ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von YN-968D1 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter spezifischen Bedingungen. Der detaillierte Syntheseweg ist proprietär, umfasst aber im Allgemeinen die Verwendung verschiedener organischer Reagenzien und Katalysatoren, um die gewünschte Molekülstruktur zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von YN-968D1 umfasst typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet strenge Qualitätskontrollen, um die pharmazeutischen Standards zu erfüllen. Die Verbindung wird dann in eine orale Darreichungsform für die klinische Anwendung gebracht .

Chemische Reaktionsanalyse

Arten von Reaktionen

YN-968D1 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft durch Oxidationsmittel unterstützt.

Reduktion: Das Gegenteil von Oxidation, diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Gängige Reagenzien und Bedingungen

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu fördern. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann. Substitutionsreaktionen können zu verschiedenen substituierten Derivaten mit unterschiedlichen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

YN-968D1 hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Tyrosinkinasen und die Mechanismen der Angiogenesehemmung zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Prozesse wie Proliferation, Migration und Tubusbildung in Endothelzellen.

Medizin: Wird hauptsächlich in der Krebsforschung eingesetzt, um das Tumorwachstum und die Metastasierung zu hemmen. .

Wirkmechanismus

YN-968D1 übt seine Wirkung aus, indem es selektiv die Phosphorylierung des VEGF-Rezeptors 2 hemmt, der ein wichtiger Regulator der Angiogenese ist. Durch die Blockierung dieses Rezeptors hemmt YN-968D1 effektiv die Proliferation, Migration und Tubusbildung von Endothelzellen, wodurch die Bildung neuer Blutgefäße verhindert wird, die Tumoren mit Nährstoffen versorgen. Diese Hemmung führt zu einer Reduktion des Tumorwachstums und der Metastasierung .

Analyse Chemischer Reaktionen

Types of Reactions

YN-968D1 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Gastric Cancer

Apatinib is most well-studied in the context of gastric cancer. Clinical trials have demonstrated its efficacy as a second-line treatment after failure of chemotherapy. A systematic review indicated that this compound showed an objective response rate (ORR) of approximately 13.2% in advanced gastric cancer patients .

Hepatocellular Carcinoma

Similarly, studies have reported positive outcomes for patients with hepatocellular carcinoma. One clinical trial highlighted a median progression-free survival (PFS) of 3.82 months among patients treated with this compound after previous treatments .

Lung Cancer

This compound has been evaluated in various lung cancer subtypes, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC). In several phase II trials, this compound combined with chemotherapy demonstrated promising results, with an ORR of 15.25% in advanced soft tissue sarcomas and notable efficacy in previously treated SCLC patients .

Breast Cancer

In metastatic breast cancer cases resistant to standard therapies, this compound has shown potential benefits. A study indicated that among patients treated with this compound after multifaceted therapies, the disease control rate (DCR) was approximately 83.3%, with manageable adverse effects .

Thyroid Cancer

This compound has also been explored for radioiodine refractory differentiated thyroid cancer (RAIR-DTC). A phase II trial reported an ORR of 80% and a DCR of 95%, with a median PFS of 18.4 months, showcasing its potential as a viable treatment option for this challenging condition .

Data Tables

The following tables summarize key findings from clinical trials involving this compound across various cancers:

| Cancer Type | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |

|---|---|---|---|

| Gastric Cancer | 13.2% | ~3.82 months | Not specified |

| Hepatocellular Carcinoma | Not specified | ~3.82 months | Not specified |

| Non-Small Cell Lung Cancer | 15.25% | Varies by combination | Not specified |

| Small Cell Lung Cancer | ~13.6% | ~5.4 months | ~10 months |

| Metastatic Breast Cancer | 13.9% | Not specified | Not specified |

| Thyroid Cancer | 80% | ~18.4 months | ~51.6 months |

Case Study: Advanced Gastric Cancer

In a notable study involving advanced gastric cancer patients treated with this compound, researchers reported an ORR of approximately 13.2%, indicating modest efficacy but highlighting the need for further exploration into combination therapies to enhance outcomes .

Case Study: Radioiodine Refractory Differentiated Thyroid Cancer

A phase II trial assessed this compound's long-term efficacy in RAIR-DTC, revealing an impressive ORR of 80%. The study emphasized the drug's potential as a significant treatment option for patients who have limited alternatives due to disease progression .

Wirkmechanismus

YN-968D1 exerts its effects by selectively inhibiting the phosphorylation of vascular endothelial growth factor receptor-2, which is a key regulator of angiogenesis. By blocking this receptor, YN-968D1 effectively inhibits the proliferation, migration, and tube formation of endothelial cells, thereby preventing the formation of new blood vessels that supply nutrients to tumors. This inhibition leads to reduced tumor growth and metastasis .

Vergleich Mit ähnlichen Verbindungen

YN-968D1 ist einzigartig in seiner hohen Selektivität und Potenz als VEGF-Rezeptor-2-Inhibitor. Zu ähnlichen Verbindungen gehören:

Sorafenib: Ein weiterer Tyrosinkinase-Inhibitor, der in der Krebstherapie eingesetzt wird, aber ein breiteres Zielprofil aufweist.

Sunitinib: Ein multitarget-Rezeptor-Tyrosinkinase-Inhibitor mit Anwendungen beim Nierenzellkarzinom und gastrointestinalen Stromatumoren.

Cediranib: Ein potenter Inhibitor von VEGF-Rezeptoren mit ähnlichen Anwendungen in der Krebstherapie .

Im Vergleich zu diesen Verbindungen hat YN-968D1 in präklinischen Modellen eine überlegene Wirksamkeit und ein günstigeres Toxizitätsprofil gezeigt, was es zu einem vielversprechenden Kandidaten für die weitere klinische Entwicklung macht .

Biologische Aktivität

Apatinib, a novel antiangiogenic agent, has garnered attention in the oncology field for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), thereby impeding tumor growth and angiogenesis. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile across various malignancies.

This compound primarily functions by selectively inhibiting VEGFR-2, which plays a critical role in tumor angiogenesis. The inhibition of this receptor leads to several downstream effects:

- Inhibition of Tumor Angiogenesis : By blocking VEGFR-2, this compound disrupts the signaling pathways that promote blood vessel formation within tumors, ultimately reducing nutrient and oxygen supply to cancer cells .

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells through various signaling pathways, including the AKT/mTOR pathway. This mechanism is crucial for its antitumor effects .

- Regulation of Autophagy : The compound also modulates autophagy processes, enhancing the degradation of damaged cellular components and contributing to cell death in cancerous tissues .

| Mechanism | Description |

|---|---|

| VEGFR-2 Inhibition | Blocks angiogenesis and tumor blood supply |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Autophagy Regulation | Enhances degradation of damaged cellular components |

Clinical Efficacy

This compound has demonstrated promising results in various clinical trials across multiple cancer types. Below are notable findings from recent studies:

Case Studies and Clinical Trials

- Gastric Cancer : In a phase III trial, this compound significantly improved progression-free survival (PFS) and overall survival (OS) compared to placebo in patients with advanced gastric cancer. The median PFS was reported at 4.8 months for the this compound group versus 1.5 months for placebo .

- Breast Cancer : A study involving patients with chemotherapy-refractory breast cancer showed an overall response rate (ORR) of 30%, indicating substantial antitumor activity .

- Hepatocellular Carcinoma (HCC) : this compound exhibited high ORR rates (30.4%) and disease control rates (DCR) in patients with advanced HCC who had previously undergone treatment failures .

Table 2: Clinical Outcomes of this compound in Various Cancers

| Cancer Type | Study Design | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|

| Gastric Cancer | Phase III Trial | N/A | 4.8 | N/A |

| Breast Cancer | Case Study | 30 | N/A | N/A |

| Hepatocellular Carcinoma | Phase II Trial | 30.4 | N/A | N/A |

Safety Profile

The safety profile of this compound has been generally favorable, with manageable side effects reported in clinical trials. Common adverse events include:

- Hypertension

- Fatigue

- Diarrhea

- Hand-foot syndrome

Most side effects were mild to moderate and manageable with dose adjustments or supportive care .

Eigenschaften

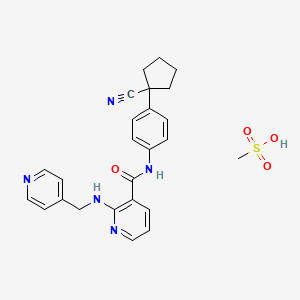

IUPAC Name |

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJROXRIVQPKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153427 | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218779-75-9 | |

| Record name | Apatinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218779759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apatinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIVOCERANIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02X14ASJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Apatinib Mesylate is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. [] It exhibits potent inhibitory activity against VEGFR-2 with an IC50 of approximately 1 nM. []

A: this compound Mesylate primarily blocks the signaling pathway activated when Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2. [] This binding typically triggers angiogenesis, a crucial process for tumor growth and metastasis. [] By inhibiting VEGFR-2, this compound Mesylate effectively disrupts tumor angiogenesis, thereby limiting tumor development and spread. [, ]

A: Although highly selective for VEGFR-2, this compound Mesylate also exhibits weaker inhibitory effects on other tyrosine kinases, including Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), c-Kit, and c-Src. [] These kinases are also implicated in tumor pathogenesis, and their inhibition may contribute to the overall anti-tumor effects of this compound Mesylate. []

A: this compound Mesylate has been shown to inhibit tumor cell proliferation, migration, and invasion, both in vitro and in vivo. [, ] It induces cell cycle arrest and promotes apoptosis in tumor cells. [] Additionally, this compound Mesylate can reverse P-glycoprotein (ABCB1) and ABCG2-mediated multidrug resistance in drug-resistant solid tumor cells by inhibiting their transport function. []

ANone: This information can be found in publications related to the chemical synthesis and characterization of this compound Mesylate. The research papers provided focus on the pharmacological aspects and do not delve into the specific details of its chemical structure.

ANone: While spectroscopic data is crucial for compound characterization, this information is not detailed within the provided research papers. It's recommended to consult specialized databases or publications focusing on the chemical characterization of this compound Mesylate.

A: Research has identified several polymorphs and hydrates of this compound Mesylate, including two anhydrous polymorphs (I and II) and hydrates (HA and HB). [] These forms exhibit varying stability and properties. For instance, Form HA has been identified as the most thermodynamically stable form. [] Additionally, studies have explored humidity-induced single-crystal-to-single-crystal (SCTSC) transformations in this compound Mesylate solvates. [] These findings highlight the importance of controlling environmental factors like moisture and temperature during manufacturing and storage to ensure drug stability.

A: Researchers have investigated liposomal formulations of this compound Mesylate (Lipo-Apa) to improve its delivery and efficacy. [] Liposomes can enhance drug solubility, protect the drug from degradation, and facilitate targeted delivery to tumor tissues.

A: A two-dimensional liquid chromatography (2D-LC) method has been developed and validated for accurately quantifying this compound Mesylate plasma concentrations. [] This method offers several advantages, including simplicity, convenience, accuracy, and robustness. []

A: this compound Mesylate is administered orally. [, ]

A: this compound Mesylate undergoes extensive metabolism in the liver, primarily by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1. [] The primary metabolic pathways include Eand Z-cyclopentyl-3-hydroxylation, N-dealkylation, pyridyl-25N-oxidation, 16-hydroxylation, dioxygenation, and O-glucuronidation after 3-hydroxylation. [] this compound Mesylate is primarily excreted in feces, with approximately 59% of the administered dose recovered unchanged in feces. [] Only a small fraction of the drug is excreted unchanged in urine. []

A: Preclinical studies have demonstrated the antitumor efficacy of this compound Mesylate in various human tumor xenograft models, including gastric cancer. [] A Phase III clinical trial showed that this compound Mesylate significantly prolonged overall survival (OS) by a median of 55 days and progression-free survival (PFS) by 25 days compared with placebo in patients with chemotherapy-refractory metastatic gastric cancer. []

A: Besides gastric cancer, this compound Mesylate has shown promising clinical activity in various other cancers, including advanced non-small cell lung cancer (NSCLC) [, , , ], hepatocellular carcinoma (HCC), [, , ], breast cancer [, , ], colorectal cancer [, ], ovarian cancer [, ], and malignant melanoma. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.